molecular formula C15H15ClN2O2S B2461715 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1448061-01-5

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2461715
CAS No.: 1448061-01-5
M. Wt: 322.81
InChI Key: MUVPQEILOFOSTD-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a chloropyridine moiety, a piperidine ring, and a thiophene group, making it a versatile candidate for various chemical reactions and applications.

Scientific Research Applications

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used . Without specific information about this compound, it’s difficult to provide a detailed safety and hazard analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting with the preparation of the chloropyridine and thiophene intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloropyridine moiety can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the chloropyridine moiety can produce the corresponding amine derivative.

Mechanism of Action

The mechanism of action of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloropyridin-2-yl)methanone: Similar in structure but lacks the piperidine and thiophene groups.

    (3-Chloropyridin-2-yl)oxy)piperidine: Similar but does not contain the thiophene moiety.

    Thiophen-3-yl)methanone: Lacks the chloropyridine and piperidine groups.

Uniqueness

The uniqueness of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone lies in its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential applications. This combination makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-13-2-1-6-17-14(13)20-12-3-7-18(8-4-12)15(19)11-5-9-21-10-11/h1-2,5-6,9-10,12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVPQEILOFOSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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